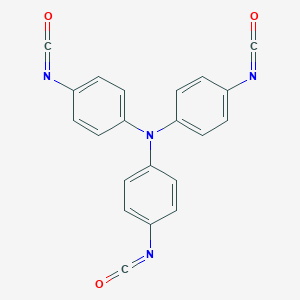

Tris(p-isocyanatophenyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-N,N-bis(4-isocyanatophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJYXXMUZSBGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390928 | |

| Record name | Tris(p-isocyanatophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19759-70-7 | |

| Record name | Tris(p-isocyanatophenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations

Advanced Synthetic Routes to Tris(p-isocyanatophenyl)amine

The synthesis of this compound is primarily achieved through two main pathways: phosgenation of the corresponding amine precursor and non-phosgene routes that utilize alternative reagents.

The traditional and most direct method for synthesizing this compound involves the reaction of tris(4-aminophenyl)amine (B13937) with phosgene (B1210022). google.com This process, while effective, necessitates careful control of reaction conditions due to the hazardous nature of phosgene. google.com

The efficiency of the phosgenation reaction is highly dependent on several factors. The reaction is typically carried out in an inert organic solvent. google.com Temperature control is crucial; for instance, in the synthesis of related isocyanates, reactions are often initiated at low temperatures and then gradually warmed. nasa.gov For the purification of similar aromatic isocyanates, passing hydrogen chloride gas through the reaction solution at elevated temperatures (140°C to 230°C) has been shown to reduce impurities. google.com The reaction is also sensitive to moisture and is best performed under a dry, inert atmosphere. lookchem.com

For the synthesis of other isocyanates, specific conditions have been detailed. For example, the preparation of p-nitrophenyl isocyanate involves dissolving p-nitroaniline in dry ethyl acetate (B1210297) and passing a steady stream of phosgene through the solution while boiling. orgsyn.org In another instance, the successful phosgenation of an amine was achieved by adding a solution of the amine to a cold mixture of phosgene in dry pyridine (B92270), followed by warming to 25°C. nasa.gov

Table 1: Reaction Parameters for Phosgenation of Aromatic Amines

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Aromatic Amine, Phosgene | google.com |

| Solvent | Inert Organic Solvent (e.g., Ethyl Acetate, Pyridine) | google.comnasa.govorgsyn.org |

| Temperature | Varies; can be initiated at low temperatures and warmed. Purification may involve heating up to 230°C. | google.comnasa.gov |

| Atmosphere | Dry, Inert | lookchem.com |

| Purification | Treatment with hydrogen chloride gas; Distillation; Recrystallization | google.comorgsyn.org |

While direct phosgenation is common, catalytic methods can enhance the reaction's efficiency. In the synthesis of other isocyanates, the use of a tertiary amine like triethylamine (B128534) as an HCl scavenger has been reported. researchgate.net For the synthesis of tris(4-aminophenyl) thiophosphate, a related compound, a combination of triethylamine and pyridine was used as an acid-binding agent to catalyze the reaction and improve the yield. researchgate.net The use of catalysts like diethylamine, trimethylamine, N-dimethylaniline, and pyridine has also been noted to promote rapid reactions in similar syntheses. google.com

Given the significant hazards associated with phosgene, there is considerable interest in developing safer, non-phosgene routes for the synthesis of isocyanates. google.comgoogle.com

An alternative pathway to a structurally similar compound, tris(4-isocyanatophenyl) thiophosphate, involves the reaction of p-aminophenol and phosphorus thiochloride, catalyzed by an acid binding agent like a mixture of triethylamine and pyridine. researchgate.net This suggests a potential non-phosgene route where a pre-formed isocyanate-containing phenol (B47542) could react with a phosphorus-based chloride.

Bis(trichloromethyl) carbonate, also known as triphosgene (B27547), is a solid and therefore safer substitute for gaseous phosgene. sanjaychemindia.com It is used as a reagent to convert amino groups into isocyanates. sanjaychemindia.com The process involves the reaction of an amine with triphosgene in an inert solvent. google.com For example, the synthesis of aromatic isocyanates can be carried out by adding a solution of triphosgene in a solvent like dichloromethane (B109758) to the aromatic amine, followed by the addition of a base such as triethylamine. researchgate.net Triphosgene has been successfully employed in the synthesis of various isocyanates, including those derived from amino acid esters. orgsyn.org The reaction of triaminotriphenyl thiophosphate with bis(trichloromethyl) carbonate in an inert organic solvent provides a one-step synthesis for tris(4-isocyanatophenyl) thiophosphate with high yield and under mild conditions. google.com

Table 2: Comparison of Phosgene and Non-Phosgene Reagents

| Reagent | State at Room Temperature | Key Advantages | Key Disadvantages | Source |

|---|---|---|---|---|

| Phosgene | Gas | Established industrial process | Highly toxic, hazardous to handle and store | google.com |

| Bis(trichloromethyl) carbonate (Triphosgene) | Solid Crystal | Safer to handle and store than phosgene | Decomposes to phosgene, still requires careful handling | sanjaychemindia.comresearchgate.net |

Purification and Characterization Techniques for Synthetic Products

The purification and characterization of aromatic polyisocyanates like this compound (TIPA) are critical steps to ensure product quality and predict its reactive behavior. Following synthesis, which often involves the phosgenation of a corresponding amine precursor like triaminotriphenyl thiophosphate, the crude product contains the desired isocyanate, residual solvents, unreacted reagents, and byproducts. google.compoliuretanos.net

Purification: The primary goal of purification is to remove these impurities. A common industrial method involves multi-stage distillation. justia.com First, highly volatile components such as excess phosgene, hydrogen chloride, and the reaction solvent (often a chlorinated aromatic solvent) are separated from the crude isocyanate stream. poliuretanos.netjustia.com This is typically achieved by reducing the pressure and increasing the temperature, bringing the content of these impurities down to parts-per-million levels. justia.com

The resulting crude isocyanate then undergoes further purification, often using thin-film or short-path distillation, to separate the monomeric or oligomeric isocyanate from higher-boiling polymeric residues. justia.com For compounds that are solid at room temperature, such as the analogous Tris(p-isocyanatophenyl) thiophosphate (TPTI), purification can involve recrystallization or filtration from a suitable solvent like cyclohexane, followed by drying under vacuum to yield a fine powder. psu.edu Given the high reactivity of isocyanate groups, all purification steps must be conducted under anhydrous conditions to prevent the formation of urea (B33335) byproducts from reaction with water. covestro.com

Characterization: Once purified, the product is subjected to various analytical techniques to confirm its identity, purity, and key chemical parameters.

Spectroscopic Methods: Fourier-transform infrared spectroscopy (FT-IR) is a fundamental tool used to confirm the presence of the characteristic isocyanate (–N=C=O) functional group, which displays a strong, sharp absorption band around 2250-2275 cm⁻¹. The disappearance of the primary amine (–NH₂) bands from the precursor and the appearance of the –N=C=O band confirm the success of the synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to elucidate the detailed molecular structure and assess the purity of the final product. psu.eduresearchgate.net

Titration: The isocyanate content (%NCO) is a crucial quality parameter, representing the weight percentage of isocyanate groups in the molecule. It is determined by titration, typically involving the reaction of the isocyanate with an excess of a standard solution of a secondary amine, such as di-n-butylamine. The unreacted amine is then back-titrated with a standard acid solution. The %NCO value is used to calculate the isocyanate equivalent weight, which is essential for determining the correct stoichiometry in subsequent polymerization reactions. researchgate.net

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to determine the purity of the isocyanate and quantify any residual monomeric or isomeric impurities. lookchem.com

The table below summarizes the key techniques used for the characterization of aromatic polyisocyanates.

| Technique | Purpose | Typical Findings |

| FT-IR Spectroscopy | Functional group identification | Strong absorption at ~2270 cm⁻¹ confirms –N=C=O group. |

| NMR Spectroscopy | Structural elucidation and purity assessment | Confirms the aromatic proton and carbon framework; purity >95%. psu.edu |

| Titration | Quantification of reactive groups | Determines %NCO and equivalent weight. researchgate.net |

| HPLC / GC | Purity analysis and impurity profiling | Separates and quantifies isomers and byproducts. lookchem.com |

Reaction Mechanisms of Isocyanate Functionality in TIPA

The chemistry of TIPA is dominated by the high electrophilicity of the carbon atom in the isocyanate (–N=C=O) group. This makes it highly susceptible to attack by nucleophiles, leading to a variety of addition reactions that are fundamental to the production of polyurethane and polyurea materials. poliuretanos.nettcichemicals.com

Nucleophilic Addition Reactions of Isocyanate Groups

Nucleophilic addition is the most important reaction pathway for isocyanates. The reaction involves the attack of a nucleophile (such as an amine or an alcohol) on the electrophilic carbonyl carbon of the isocyanate group. tcichemicals.com The electron density distribution in the isocyanate group makes the carbon atom electron-deficient and thus the primary site for nucleophilic attack. tcichemicals.com

The reaction between an isocyanate group and a primary or secondary amine is extremely rapid and typically does not require a catalyst. poliuretanos.netrsc.org This reaction results in the formation of a substituted urea linkage. When a polyisocyanate like TIPA reacts with a diamine or polyamine, a polyurea network is formed.

The mechanism proceeds via the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. This is followed by a rapid proton transfer from the amine to the isocyanate's nitrogen, yielding the stable urea derivative. researchgate.net The reaction is significantly faster than the corresponding reaction with alcohols, a selectivity that is exploited in many polymer formulations. rsc.org Aliphatic amines are generally more reactive than aromatic amines due to their higher basicity. poliuretanos.net

General Reaction: R-N=C=O + R'-NH₂ → R-NH-C(O)-NH-R' (Isocyanate + Amine → Urea Linkage)

The reaction of an isocyanate with an alcohol (a hydroxyl group) yields a urethane (B1682113) (or carbamate) linkage. This is the cornerstone reaction of polyurethane chemistry. qucosa.de The reaction of TIPA with polyols (molecules with multiple hydroxyl groups) produces highly cross-linked polyurethane networks.

Compared to the reaction with amines, the alcoholysis of isocyanates is considerably slower and is almost always catalyzed in industrial applications. poliuretanos.net The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. psu.edugoogle.com Catalysts are used to increase the reaction rate. Tertiary amines and organometallic compounds, particularly those based on tin (like dibutyltin (B87310) dilaurate), are common catalysts. rsc.orgqucosa.de The reactivity of alcohols depends on steric hindrance, with primary alcohols being more reactive than secondary, which are more reactive than tertiary alcohols. poliuretanos.net

General Reaction: R-N=C=O + R'-OH → R-NH-C(O)-O-R' (Isocyanate + Alcohol → Urethane Linkage)

Trimerization and Oligomerization Pathways of Isocyanates

Under specific conditions, particularly in the presence of certain catalysts, isocyanate groups can react with each other to form dimers, trimers, and other oligomers. google.com This self-addition reaction is crucial for creating highly cross-linked, thermally stable polymer networks.

The most significant of these self-addition reactions is the cyclotrimerization of three isocyanate groups to form a highly stable, six-membered heterocyclic structure known as an isocyanurate ring. poliuretanos.net When a polyisocyanate like TIPA undergoes this reaction, it leads to the formation of a rigid polyisocyanurate (PIR) foam or material, known for its excellent thermal stability and flame retardancy. google.comgoogle.com

The trimerization reaction proceeds through a stepwise anionic polymerization mechanism. rsc.org The reaction is initiated by a nucleophilic catalyst that attacks the carbonyl carbon of an isocyanate molecule. This forms an anionic intermediate that subsequently attacks a second isocyanate molecule, and the resulting dimer attacks a third. The cycle culminates in the elimination of the catalyst and the formation of the stable isocyanurate ring.

A wide range of catalysts can promote this reaction. The most common are basic catalysts, including:

Potassium salts of carboxylic acids (e.g., potassium acetate, potassium octoate). google.comgoogle.com

Tertiary amines, such as tris(dimethylaminomethyl) phenol. google.comgoogle.com

Quaternary ammonium (B1175870) salts.

Certain organometallic compounds. epo.org

The choice of catalyst is critical as it influences the reaction rate and selectivity between urethane formation and isocyanurate formation in hybrid polyurethane/polyisocyanurate systems. google.com

The table below lists common catalysts for isocyanate trimerization.

| Catalyst Class | Specific Examples | Notes |

| Carboxylate Salts | Potassium Acetate, Potassium Octoate | Widely used in rigid foam production. google.comgoogle.com |

| Tertiary Amines | Tris(dimethylaminomethyl) phenol | Common co-catalyst in PIR systems. google.comgoogle.com |

| Organometallics | Tin compounds, Phosphine oxides | Can also catalyze the reaction. |

| Quaternary Ammonium Salts | - | Effective but can be less selective. |

Influence of Catalysts on Isocyanurate-Oxazolidone Transformation

The transformation between isocyanurate and oxazolidone rings is a critical consideration in the synthesis of polymers from isocyanate precursors. This equilibrium is significantly influenced by the choice of catalyst and reaction temperature. In reactions involving isocyanates and epoxides, the formation of oxazolidone is often in competition with the trimerization of isocyanates to form isocyanurate rings.

The use of specific catalysts can steer the reaction preferentially towards the formation of oxazolidone. Lewis acid catalysts, for instance, are employed to facilitate the reaction between an isocyanate and an epoxide compound, promoting the synthesis of oxazolidinone structures. epdf.pub By carefully controlling the reaction conditions, it is possible to achieve a high molar ratio of oxazolidinone to the isocyanurate by-product. epdf.pub

In the context of Isocyanurate-Oxazolidone (ISOX) polymers, tertiary amine catalysts play a crucial role. The mechanism involves the catalyst reacting with the isocyanate and epoxide monomers to form a zwitterionic intermediate, which then facilitates the formation of both isocyanurate and oxazolidone rings. The strength of the catalyst has been shown to affect the product distribution. For example, in studies on related polymer systems, stronger tertiary amine catalysts were found to favor the formation of oxazolidone, particularly during healing processes at elevated temperatures.

The transformation is also thermally driven. An isocyanurate ring can convert to an oxazolidone ring at elevated temperatures, a process that is also influenced by the catalytic environment. Carbon NMR spectroscopy has been used to confirm the disappearance of the isocyanurate signal and the appearance of the oxazolidone signal as the temperature is increased.

Table 1: Influence of Catalysts on Isocyanurate-Oxazolidone Formation

| Catalyst Type | Effect on Transformation | Key Findings | Source |

|---|---|---|---|

| Lewis Acids | Promotes oxazolidone formation | Can achieve a high molar ratio of oxazolidinone to isocyanurate by-product in isocyanate-epoxide reactions. | epdf.pub |

Hydrolysis Reactions of Isocyanate Groups and By-product Formation

Isocyanate groups, such as those in this compound, are known to be reactive towards water. This hydrolysis reaction is a key consideration in the handling, storage, and application of isocyanate-containing compounds. The reaction proceeds relatively quickly, particularly in the presence of moisture. For a comparable product, Tris(p-isocyanatophenyl) thiophosphate, the hydrolysis half-life is less than 24 hours at 20°C and a neutral pH.

The fundamental reaction between an isocyanate group (-NCO) and water (H₂O) initially forms an unstable carbamic acid intermediate. This intermediate then rapidly decomposes to yield a primary amine and carbon dioxide (CO₂). The evolution of CO₂ gas can lead to a pressure build-up in closed containers.

The primary amine formed as a by-product can then react with another isocyanate group. This subsequent reaction results in the formation of a disubstituted urea linkage. This process can lead to the formation of oligomeric or polymeric urea-based by-products, which can alter the properties of the material. In studies of related compounds, N,N'-bis(m-hydroxyphenyl)urea was identified as a hydrolysis by-product.

In addition to hydrolysis, exposure to high temperatures, such as during combustion, can lead to the release of other hazardous decomposition products, including carbon monoxide, oxides of nitrogen, isocyanate vapors, and traces of hydrogen cyanide.

Table 2: Summary of Hydrolysis Reactions and By-products

| Reactant | Condition | Initial By-products | Subsequent By-products | Source |

|---|---|---|---|---|

| Isocyanate Group | Reaction with water | Primary Amine, Carbon Dioxide | Disubstituted Urea |

Polymerization Science and Network Formation

Role of Tris(p-isocyanatophenyl)amine as a Crosslinking Agent

This compound is a trifunctional isocyanate, a molecule featuring three reactive isocyanate (-NCO) groups. This trifunctionality allows it to act as a crosslinking agent in the synthesis of polymers like polyurethanes and polyureas. During polymerization, it creates branch points that connect linear polymer chains, leading to the formation of a three-dimensional network structure. This network structure is crucial for achieving desirable material properties such as high heat stability and resistance to solvents. kautschuk.comcovestro.comjohnson-fine.com

This compound is utilized as a crosslinker for adhesives based on polyurethane, as well as natural and synthetic rubbers. johnson-fine.comjohnson-fine.com Its incorporation into these materials enhances their thermal stability, resistance to hydrolysis, and resilience against greases, oils, and solvents. kautschuk.com This crosslinking agent is particularly effective in applications where bonded materials are subjected to significant stress or heat shortly after application. kautschuk.com

In polyurethane systems, the formation of a polymer network is achieved through the chemical reactions of the isocyanate groups. The carbon atom in the isocyanate group has a partial positive charge, making it susceptible to attack by nucleophiles, which are molecules with electron-rich groups. mdpi.comencyclopedia.pub

The fundamental reaction in the formation of polyurethanes is the addition of an alcohol (polyol) to an isocyanate. e-bookshelf.de The isocyanate groups of this compound react with the hydroxyl (-OH) groups of polyols. This reaction is exothermic and results in the formation of urethane (B1682113) linkages. poliuretanos.net Since this compound has three isocyanate groups, it can react with three polyol molecules, thereby creating a crosslink point in the polymer network. This reaction is often catalyzed by tertiary amines or organometallic compounds. poliuretanos.net The reactivity of hydroxyl groups with isocyanates decreases from primary to secondary to tertiary alcohols due to increasing steric hindrance. poliuretanos.net

| Reactant | Functional Group | Resulting Linkage |

|---|---|---|

| This compound | Isocyanate (-NCO) | Urethane |

| Polyol | Hydroxyl (-OH) |

In polyurea systems, the crosslinking occurs through the reaction of isocyanates with amines. equisolve-dev.com The isocyanate groups of this compound react with primary or secondary amine (-NH2 or -NHR) groups to form urea (B33335) linkages. mdpi.comgoogle.com This reaction is typically very fast and does not require a catalyst. poliuretanos.net Aliphatic amines generally react more quickly than aromatic amines. mdpi.compoliuretanos.net The formation of urea bonds contributes to the crosslinked network, and these bonds can further react with excess isocyanate at higher temperatures to form biuret (B89757) linkages, which introduces additional crosslinking. mdpi.comencyclopedia.pub

| Reactant | Functional Group | Resulting Linkage |

|---|---|---|

| This compound | Isocyanate (-NCO) | Urea |

| Polyamine | Amine (-NH2, -NHR) |

The introduction of a trifunctional crosslinking agent like this compound has a profound impact on the final polymer network architecture and the process of gelation. Gelation is the point at which a continuous, crosslinked network is formed throughout the material, transforming it from a viscous liquid to an elastic solid. polymerinnovationblog.com

The stoichiometry, or the molar ratio of reactive groups, is a critical factor that influences the gel point. polymerinnovationblog.comkpi.ua In a system containing this compound and a diol, the ratio of isocyanate groups to hydroxyl groups ([NCO]/[OH]) determines the conversion required to reach the gel point. kpi.ua

Studies on polyurethane networks based on tris(4-isocyanatophenyl)thiophosphate and poly(oxypropylene) diol have shown that the critical conversion at the gel point is dependent on the initial molar ratio of the reactive groups. kpi.ua For instance, when the ratio of isocyanate to hydroxyl groups is altered, the extent of reaction needed to form an infinite network changes. kpi.ua If there is an excess of one type of functional group, the system may not gel at all, resulting in soluble, branched polymers. researchgate.net The critical molar ratio is the threshold beyond which gelation will not occur. researchgate.net

Research has demonstrated that for a system with an initial [NCO]/[OH] ratio of 1.0, the fraction of bonds lost to cyclization near the gel point is approximately 0.04, while for a ratio of 0.8, it is around 0.06. kpi.ua This indicates that the stoichiometry affects not only the gel point but also the prevalence of intramolecular reactions.

| [NCO]/[OH] Ratio | Fraction of Bonds Lost to Cyclization (s) near Gel Point |

|---|---|

| 1.0 | ~0.04 |

| 0.8 | ~0.06 |

During the formation of a polymer network, the reactive groups on a growing polymer chain can react with each other, forming a closed loop or cycle. This process, known as cyclization or intramolecular reaction, competes with the intermolecular reactions that lead to network growth. kpi.ua

Impact on Network Architecture and Gelation

Polymerization Kinetics and Thermodynamics

The polymerization of isocyanates is a complex process influenced by several factors, including the reactivity of the isocyanate and the presence of catalysts. Kinetic studies are crucial for understanding the reaction mechanisms and controlling the final polymer structure. The reaction of isocyanates with alcohols to form urethanes generally follows second-order kinetics. researchgate.net

Several studies have investigated the kinetics of isocyanate polymerization. For instance, the reaction of isophorone (B1672270) diisocyanate (IPDI) with polypropylene (B1209903) glycol (PPG) was found to follow a second-order rate equation, with the rate constants increasing with temperature. researchgate.net The activation energy for this reaction was determined to be 74.25 kJ•mol-1. researchgate.net In another study, the living anionic polymerization of isocyanates was investigated, revealing that slow initiation and irreversible termination can occur. acs.org However, the use of specific catalysts, such as organotitanium(IV) compounds, can suppress side reactions like cyclotrimerization and allow for the synthesis of well-defined polyisocyanates. acs.org

The reactivity of isocyanates is influenced by the substituents attached to the isocyanate group. Kinetic studies have compared the reactivity of different isocyanates and alcohols, showing that the position of the hydroxyl group in the alcohol can affect the reaction rate. researchgate.net The presence of catalysts, such as tertiary amines or organometallic compounds like dibutyltin (B87310) dilaurate, can significantly accelerate the urethane formation reaction. researchgate.netgoogle.com

The following table presents kinetic data for a representative isocyanate reaction:

| Reaction | Temperature (°C) | Rate Constant (kg•mol-1•min-1) | Activation Energy (kJ•mol-1) |

| IPDI + PPG | 50 | 0.0161 | 74.25 |

| 60 | 0.0373 | ||

| 70 | 0.0806 |

Data for the reaction of isophorone diisocyanate (IPDI) with polypropylene glycol (PPG). researchgate.net

The formation of polymer networks from monomers like TIPA is governed by thermodynamic principles. The process is typically exothermic, driven by the formation of stable urethane or urea linkages. The change in enthalpy (ΔH) for the reaction is negative, favoring the formation of the polymer network.

The glass transition temperature (Tg) is a key thermodynamic property of a polymer network, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is influenced by the cross-link density of the network. For networks formed with TIPA, a higher degree of cross-linking leads to a higher Tg due to restricted segmental motion. For example, in epoxy-amine network polymers, increasing the cross-linking contribution has been shown to affect the glass transition. researchgate.net

In some cases, the polymerization of isocyanates can be reversible. For example, depolymerization, where the polymer reverts to the monomer at the chain end, has been observed during the polymerization of certain isocyanates. acs.org This equilibrium can be shifted towards the polymer by increasing the monomer concentration or lowering the temperature, highlighting the importance of thermodynamic control over the polymerization process. acs.org The study of viscoelastic and dielectric properties of model networks, such as those made from polypropyleneglycol (PPG) and tris-(4-isocyanatophenyl)thiophosphate, provides insight into the relaxation phenomena near the glass-rubber transition. scispace.com

Tailoring Polymer Structures through TIPA Integration

This compound (TIPA) and structurally similar molecules are valuable building blocks in the synthesis of complex, highly branched polymer architectures such as dendrimers and hyperbranched polymers. These macromolecules are characterized by their three-dimensional, globular structures and a high density of functional end groups. numberanalytics.com

Hyperbranched polymers are typically synthesized in a one-pot reaction from ABx-type monomers, where 'A' and 'B' are functional groups that can react with each other. psu.edumdpi.com This approach leads to polymers with a high degree of branching but also some structural irregularity. numberanalytics.commdpi.com The degree of branching (DB) is a key parameter that influences the properties of hyperbranched polymers, such as their solubility, viscosity, and reactivity. numberanalytics.com

Dendrimers, in contrast, are perfectly branched, monodisperse macromolecules synthesized in a stepwise manner. rjpbcs.comsapub.org The synthesis can proceed through two main strategies: the divergent method and the convergent method. rjpbcs.comnih.gov

Alternatively, in the convergent synthesis approach, the dendrimer is constructed from the periphery inwards. nih.govresearchgate.net Branched fragments called dendrons are synthesized first and then attached to a multifunctional core molecule in the final step. researchgate.net A molecule like TIPA could potentially be used as the core in this method, where pre-synthesized dendrons with a reactive focal point are coupled to its three isocyanate groups. The convergent method offers better control over the final structure and purity of the dendrimer. sapub.org

The use of TIPA or similar trifunctional molecules as a core or branching unit allows for the creation of dendrimers with a high density of functional groups on their surface. These terminal groups can be further modified for specific applications. nih.gov The choice of core and branching units allows for precise control over the dendrimer's size, generation, and molecular structure. nih.gov

The following table provides a conceptual comparison of divergent and convergent synthesis methods where a TIPA-like molecule could be used as a core:

| Synthesis Method | Starting Point | Growth Direction | Key Feature | Potential Role of TIPA |

| Divergent | Core molecule | Outward towards the periphery | Stepwise addition of monomer layers | As the central core from which branches emanate |

| Convergent | Periphery (Dendrons) | Inward towards the core | Pre-synthesis of dendrons followed by attachment to a core | As the core molecule to which pre-formed dendrons are attached |

Dendrimer Chemistry and Hyperbranched Polymers

Impact of TIPA on Dendrimer Generation and Branching Motif

Dendrimers are perfectly branched, monodisperse macromolecules that radiate from a central core. The generation of a dendrimer refers to the number of repetitive branching cycles completed during its synthesis. TIPA, with its three reactive sites, can function as a core molecule for the divergent synthesis of dendrimers and other hyperbranched polymers.

In this approach, the TIPA core is reacted with a monomer containing complementary functional groups, leading to the first generation (G1) structure. For instance, reacting TIPA with a molecule that has one reactive group and at least two protected functional groups allows for a controlled, step-wise growth. After the initial reaction with the TIPA core, the protected groups are deprotected to present new reactive sites for the next generation's growth. This iterative process of reaction and deprotection allows for the precise construction of successive dendrimer generations.

The branching motif established by TIPA is a 1 → 3 pattern, as each TIPA molecule introduces three branches. This trifunctional nature leads to a rapid increase in the number of terminal functional groups with each successive generation, following a 3 * 2^(n-1) or 3 * 3^(n-1) progression, depending on the branching unit used. This dense, highly functionalized periphery is a hallmark of dendrimers and is critical for applications in areas such as drug delivery and catalysis. The use of TIPA as a core ensures a well-defined starting point for this exponential growth, influencing the final size, shape, and surface chemistry of the dendrimer.

Supramolecular Polymerization and Self-Assembly

Supramolecular chemistry focuses on the organization of molecules into larger, functional structures through non-covalent interactions. TIPA and its derivatives are valuable components in the design of such systems due to their ability to form predictable and stable assemblies.

Once TIPA's isocyanate groups are reacted to form urethane or urea linkages, the resulting polymer network is rich in functional groups that can participate in strong non-covalent interactions. The most significant of these is hydrogen bonding. The N-H groups of the urea/urethane act as hydrogen bond donors, while the carbonyl oxygens (C=O) serve as acceptors. These interactions lead to the formation of ordered, stable secondary structures within the polymer, significantly influencing its mechanical and thermal properties.

Furthermore, the three phenyl rings originating from the TIPA core can engage in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings align, contribute to the thermodynamic stability of the assembled structure and can influence the material's electronic and optical properties. The combination of extensive hydrogen bonding and π-π stacking allows for the self-assembly of TIPA-derived polymers into well-defined, higher-order structures like nanofibers, sheets, and three-dimensional networks.

Responsive, or "smart," materials can change their properties in response to external stimuli such as changes in temperature, pH, or light. The unique structure of TIPA makes it a useful cross-linking agent in the design of such materials. For example, TIPA can be used to create thermosets where the degree of curing and the mobility of the crosslink points can be monitored. researchgate.net

By incorporating TIPA as a cross-linker into a polymer network, its trifunctional nature creates a high-density, cross-linked structure. This structure can be designed to be stimulus-responsive. For instance, if the polymer chains linked by TIPA contain pH-sensitive groups, a change in pH could cause the chains to swell or shrink, altering the bulk properties of the material. Similarly, TIPA itself has been identified as a fluorescent probe, allowing for the potential synthesis of materials where mechanical stress or changes in the local chemical environment could be reported through a change in fluorescence. researchgate.net This dual role as both a structural cross-linker and a potential sensory component makes it a valuable tool in the development of advanced responsive materials.

Interfacial Polymerization for Microcapsule Formation

Interfacial polymerization is a technique used to produce thin polymer films at the interface between two immiscible liquids. This method is widely employed for the creation of core-shell microcapsules, where a liquid core is enclosed within a solid polymer shell. TIPA and structurally similar polyisocyanates are highly effective as shell-forming agents in this process.

The typical procedure involves creating an oil-in-water emulsion. The TIPA, being oil-soluble, is dissolved in the oil phase, which is then dispersed as fine droplets in a continuous water phase. A multifunctional amine, which is water-soluble, is then added to the aqueous phase. Polymerization occurs instantly at the surface of the oil droplets, where the isocyanate groups of TIPA react with the amine groups. This rapid reaction forms a thin, solid polyurea membrane, encapsulating the oil core.

The properties of the resulting microcapsules, such as shell thickness, permeability, and mechanical strength, can be precisely controlled by adjusting various reaction parameters. These parameters include the concentration of the reactants (TIPA and amine), the core-to-shell ratio, and the agitation speed during emulsification. The trifunctional nature of TIPA contributes to a highly cross-linked and robust shell material, making the microcapsules suitable for applications requiring controlled release or protection of the core material.

Interactive Data Table: Parameters for Polyurea Microcapsule Formation

The following table outlines typical parameters and resulting characteristics for microcapsules synthesized via interfacial polymerization using a polyisocyanate cross-linker like TIPA or its analogues.

| Parameter | Level 1 | Level 2 | Level 3 | Level 4 | Resulting Characteristic |

| Core/Shell Ratio (w/w) | 1:1 | 2:1 | 3:1 | 4:1 | Influences shell thickness and core content. Higher ratios lead to thinner shells. |

| Agitation Speed (rpm) | 200 | 400 | 600 | 800 | Affects droplet size and thus final capsule diameter. Higher speeds produce smaller capsules. |

| Amine Concentration (wt%) | 1% | 2.5% | 5% | 10% | Controls polymerization rate and shell cross-link density. |

| Isocyanate Conc. (wt%) | 5% | 10% | 15% | 20% | Directly impacts shell thickness and mechanical strength. |

Advanced Materials Applications and Performance Enhancement

Adhesives and Sealants with Enhanced Performance

Tris(p-isocyanatophenyl) thiophosphate, often supplied in a solvent like ethyl acetate (B1210297), serves as a highly effective crosslinking agent for adhesives based on polyurethane, natural rubber, and synthetic rubbers such as chloroprene (B89495). kautschuk.comtheoremchem.com Its incorporation into adhesive systems transforms them into two-component reactive formulations that must be used within a specific pot life, which can range from hours to a full day. kautschuk.comtheoremchem.com This crosslinking action is fundamental to achieving superior performance characteristics required in industries like footwear, automotive, and furniture manufacturing. theoremchem.comcovestro.com

A critical advantage of incorporating Tris(p-isocyanatophenyl) thiophosphate into adhesive formulations is the marked improvement in the thermal and environmental stability of the bond. The crosslinked network created by the isocyanate enhances the heat stability and hydrolysis resistance of the adhesive. kautschuk.comsapici.it This makes it suitable for applications where the bonded components are exposed to high temperatures or moisture. Research has shown that modifying epoxy resins with this compound can increase heat resistance and water resistance in the resulting sealant. researchgate.net Formulations containing these crosslinkers are noted for their rapid curing, high heat resistance, and minimal discoloration of the bond line. covestro.com This improved resistance to heat, as well as to greases, oils, and solvents, is a key performance benefit. kautschuk.com

| Property | Value | Source |

|---|---|---|

| Chemical Name | Tris(p-isocyanatophenyl) thiophosphate | kautschuk.com |

| Solvent | Ethylacetate | kautschuk.com |

| Appearance | Clear yellowish to brown liquid | kautschuk.com |

| Solids Content | 26.0 – 28.0 % | kautschuk.com |

| NCO Content of Solution | 7.0 – 7.4 % | kautschuk.com |

Tris(p-isocyanatophenyl) thiophosphate is widely used as a universal crosslinker and adhesion promoter for bonding a variety of materials, including rubber, PVC, EVA, and leather. kautschuk.com It is particularly effective as a curing agent for neoprene adhesives and for bonding both vulcanized and unvulcanized rubber to metal. theoremchem.com The compound is a standard choice for two-component adhesives used in the footwear industry to bond shoe soles, including those made of light-colored materials. kautschuk.comtheoremchem.com

In formulations for bonding plasticized PVC, these isocyanates provide high resistance to the plasticizers, ensuring a long-lasting bond. covestro.com The recommended dosage varies by application; for instance, in a chloroprene rubber adhesive with approximately 20% rubber content, a 5-7% addition of the isocyanate solution is suggested. theoremchem.com Its utility extends to bonding rubber with materials like plastic and fibers. watson-int.comsdlookchem.com

| Adhesive Base (100 parts by weight) | Recommended Dosage (p.b.w. of Isocyanate Solution) | Source |

|---|---|---|

| Graft-Chloroprene Rubber (~16% rubber content) | 3% - 5% | theoremchem.com |

| Chloroprene Rubber (~20% rubber content) | 5% - 7% | theoremchem.com |

| Hydroxyl Polyurethane (~15% polyurethane content) | 3% - 5% | theoremchem.com |

Coatings Technology for Protective and Functional Surfaces

In coatings technology, trifunctional isocyanates are utilized to create protective and functional surfaces with enhanced durability and resistance. chemblink.comgoogle.com They can act as crosslinkers or modifiers in various resin systems, including epoxy and polyurethane coatings, to improve performance against corrosion, fouling, and environmental degradation. researchgate.netdahuanm.com These compounds are key ingredients in formulating high-solids or solvent-free coatings for structural and corrosion protection. dahuanm.com

Research has demonstrated the use of Tris(p-isocyanatophenyl) thiophosphate as a modifier in epoxy-based nano-coatings to improve their anti-corrosion and anti-fouling properties. researchgate.netresearchgate.net In one study, it was used as a modifier for a diglycidyl ether of bisphenol-A (DGEBA) type epoxy resin, which was then reinforced with nano-sized POSS-NH2. researchgate.netcnrs.fr The resulting coating system exhibited significantly enhanced corrosion resistance, maintaining a high impedance value even after 30 days of immersion in a chloride solution. researchgate.net These coatings also showed a marked inhibition of bacterial adhesion, indicating effective anti-fouling behavior. researchgate.net The development of such multifunctional coatings is a key area of research for protecting marine structures and other metallic substrates from both corrosion and biofouling. researchgate.netresearchgate.net

The addition of trifunctional isocyanates like Tris(4-isocyanatophenyl)methane to coating formulations imparts several beneficial characteristics. chemblink.com As a cross-linking agent, it helps form stable polymeric networks that result in coatings with excellent hardness, weather resistance, and chemical stability. chemblink.com This makes them suitable for demanding outdoor applications, such as protective coatings for infrastructure. chemblink.com These compounds can also be used to improve the flexibility and impact resistance of epoxy coatings and sealants. covestro.com In polyurethane systems, the use of these isocyanates is a well-established method for formulating high-quality, durable coatings. dahuanm.com Studies on epoxy systems modified with Tris(p-isocyanatophenyl) thiophosphate have also reported improvements in the thermal stability and glass transition temperature of the cured material. researchgate.net

Biomedical Research and Drug Delivery Systems

There is a notable absence of specific research studies demonstrating the use of Tris(p-isocyanatophenyl)amine (TIPA) in the synthesis of targeted drug delivery vehicles. The field of drug delivery often utilizes polymers and crosslinkers to create carriers like nanoparticles or hydrogels. researchgate.netacs.org While the isocyanate groups of TIPA are chemically reactive and suitable for forming polyurethane or polyurea networks, and its amine precursor, Tris(4-aminophenyl)amine (B13937), is used as a linker in other contexts, direct application of TIPA for drug delivery vehicle synthesis is not found in the available literature. cd-bioparticles.net

Optical Materials and Sensors

This compound has been identified as a molecule with significant potential in the field of optical materials, functioning as both a structural component and a sensor. researchgate.netresearchgate.net

TIPA has been synthesized and identified as a novel fluorescent probe that can also act as a crosslinking site in polymer networks. researchgate.netresearchgate.net Its utility stems from a dramatic change in fluorescence intensity that occurs during polymerization. This property allows it to function as a chemical sensor to monitor the formation of networks, such as in epoxy systems. researchgate.net The luminescence properties of TIPA can be used to measure the degree of curing and the mobility of the crosslink points within the polymer matrix, providing valuable real-time data during the material's formation. researchgate.net

The molecule's design, which combines three reactive isocyanate groups with a central fluorescent amine core, is key to this dual functionality. The isocyanate groups react with polyols or other suitable precursors to build the polymer network, integrating the TIPA molecule directly into the material's backbone. As the network forms and the mobility of the TIPA units becomes restricted, their fluorescence emission characteristics change significantly. researchgate.net

Table 1: Optical Properties of TIPA as a Fluorescent Probe

| Property | Description | Significance |

|---|---|---|

| Function | Acts as both a crosslinking site and a chemical sensor. researchgate.net | Enables simultaneous network formation and monitoring. |

| Sensing Mechanism | Exhibits a dramatic change in fluorescence intensity upon polymerization. researchgate.net | Allows for real-time measurement of the degree of curing and crosslink mobility. researchgate.net |

| Core Structure | Triphenylamine (B166846) core provides the intrinsic fluorescence. | The propeller-like structure is sensitive to environmental changes (e.g., viscosity, rigidity). |

| Reactive Groups | Three p-isocyanatophenyl groups. | Enable covalent integration into polyurethane or polyurea networks. |

Beyond its sensing capabilities, TIPA is a promising candidate for the synthesis of nonlinear optical (NLO) thermosets. researchgate.net This potential is attributed to the high second-order hyperpolarizability (a measure of NLO activity) of both TIPA and its urethane (B1682113) derivatives. researchgate.net NLO materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion.

By incorporating TIPA as a crosslinker into a thermoset material, it is possible to create a rigid polymer matrix with embedded, high-performance NLO chromophores. The tripodal structure of TIPA helps in achieving a stable, non-centrosymmetric arrangement of the chromophores within the material after poling, which is a critical requirement for second-order NLO effects. The ability to monitor the curing process via TIPA's fluorescence ensures that the material is properly formed to maximize its NLO properties. researchgate.net

Table 2: Research Findings on TIPA in Nonlinear Optical (NLO) Materials

| Feature | Finding | Implication for NLO Thermosets |

|---|---|---|

| NLO Property | Possesses a high second-order hyperpolarizability. researchgate.net | Acts as an effective NLO chromophore when integrated into a polymer. |

| Structural Role | Functions as a trifunctional crosslinking agent. researchgate.net | Creates a stable, rigid thermoset network, locking the NLO units in place. |

| Combined Functionality | The same molecule provides both NLO activity and fluorescence sensing. researchgate.net | The degree of curing, which impacts the final NLO performance, can be precisely monitored. researchgate.net |

| Potential Application | Promising for the synthesis of advanced NLO thermosets. researchgate.net | Materials could be used in photonics, optical data processing, and telecommunications. |

Sensing Curing Degree and Crosslink Mobility via Luminescence

This compound (TIPA) serves a dual function in the formation of polymer networks, acting as both a crosslinking agent and an integrated chemical sensor. researchgate.net This capability stems from its inherent fluorescent properties, which exhibit significant changes during the polymerization process. Research has demonstrated that TIPA is a novel fluorescence probe for monitoring the formation of networks, such as epoxy thermosets. researchgate.netresearchgate.net

A dramatic alteration in fluorescence intensity is observed as the curing reaction proceeds. researchgate.net This change is directly related to the conversion of the isocyanate groups and the corresponding increase in network rigidity, which restricts the mobility of the crosslink points. Consequently, by measuring the luminescence, it is possible to monitor the degree of curing in real-time. researchgate.netresearchgate.net The high sensitivity of its fluorescence to the local environment makes this compound a promising tool for developing "smart" thermosets where the structural integrity and crosslink mobility can be assessed non-invasively. researchgate.net

Table 1: Luminescent Sensing Properties of this compound (TIPA)

| Property | Description | Significance in Curing Monitoring | Source |

|---|---|---|---|

| Functionality | Acts as both a crosslinking site and a chemical sensor. | Allows for in-situ monitoring without an external probe. | researchgate.net |

| Sensing Mechanism | Exhibits a significant change in fluorescence intensity upon reaction. | The change in luminescence correlates directly with the extent of the curing reaction. | researchgate.netresearchgate.net |

| Monitored Parameters | Degree of curing and mobility of crosslink points. | Provides critical data on the evolution of the polymer network structure. | researchgate.net |

| Application Area | Promising for use in nonlinear optical thermosets. | Enables the creation of advanced materials with built-in sensing capabilities. | researchgate.netresearchgate.net |

Other Emerging Applications

Integration in Hybrid Organic-Inorganic Materials

The trifunctional nature of this compound and structurally similar aromatic triisocyanates makes them valuable components in the synthesis of advanced hybrid organic-inorganic materials. These molecules can act as robust covalent linkers between organic polymer matrices and inorganic frameworks, leading to materials with enhanced properties.

Research has focused on incorporating aromatic triisocyanates, such as tris(4-isocyanatophenyl)methane, to form crosslinked polyurea networks on the surface of inorganic particles like silica. acs.org This process creates xerogel powders that can be converted into carbon aerogels, bypassing the need for supercritical fluid drying. acs.org In another application, the related compound tris(p-isocyanatophenyl) thiophosphate has been used with amine-functionalized Polyhedral Oligomeric Silsesquioxanes (POSS-NH2) as a nanoreinforcement in epoxy coatings. cnrs.fricevirtuallibrary.com The resulting hybrid coating demonstrated significantly improved corrosion resistance on mild steel, maintaining high impedance values after extended immersion in a saline solution. icevirtuallibrary.com Similarly, triisocyanates have been used to crosslink vanadia aerogels, creating strong, lightweight materials by coating the inorganic skeletal framework with a nanoscopically thin polymer layer. researchgate.net

Table 2: Examples of Hybrid Materials with Trifunctional Isocyanates

| Inorganic Component | Isocyanate Crosslinker Type | Resulting Hybrid Material | Enhanced Property | Source |

|---|---|---|---|---|

| Silica (TMOS/APTES-derived) | Tris(4-isocyanatophenyl)methane | Polyurea-crosslinked xerogel powder | Enables formation of carbon aerogels without supercritical drying. | acs.org |

| Vanadia | Tris(4-isocyanatophenyl)methane | Polyurea-crosslinked vanadia aerogel | Strong, lightweight material with a conformal polymer coating. | researchgate.net |

Potential in High-Performance Elastomers

This compound holds potential as a crosslinking agent for creating high-performance elastomers, a role supported by the established use of its close analogue, Tris(p-isocyanatophenyl) thiophosphate. This related compound is a highly effective crosslinker for adhesives and elastomers based on polyurethane, natural rubber, and synthetic rubbers. kautschuk.comjohnson-fine.com

The incorporation of these trifunctional isocyanates into elastomer formulations leads to significant improvements in material performance. Key benefits include enhanced heat stability, greater resistance to hydrolysis, and improved resilience against greases, oils, and solvents. kautschuk.com As a crosslinking hardener, it is particularly effective in two-component adhesive systems where it improves the bonding of rubber materials, plasticized PVC, and leather. kautschuk.comtheoremchem.com The trifunctional structure creates a dense crosslink network, which is crucial for applications where bonds are subjected to considerable stress or elevated temperatures immediately after application, such as in the footwear industry. kautschuk.com Given the similar reactive isocyanate functionality, this compound is expected to confer comparable enhancements in toughness and durability to advanced elastomer systems.

Table 3: Performance Enhancements in Elastomers Using Trifunctional Isocyanate Crosslinkers

| Base Polymer | Crosslinker | Improved Property | Typical Application | Source |

|---|---|---|---|---|

| Polyurethane, Natural/Synthetic Rubber | Tris(p-isocyanatophenyl) thiophosphate | Heat stability, hydrolysis resistance, oil/solvent resistance. | High-performance adhesives, rubber bonding. | kautschuk.com |

| Chloroprene Rubber | Tris(p-isocyanatophenyl) thiophosphate | Bonding strength, adhesion to diverse substrates (PVC, leather). | Footwear, industrial bonding. | kautschuk.comtheoremchem.com |

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound (TIPA) |

| Tris(p-isocyanatophenyl) thiophosphate |

| Tris(4-isocyanatophenyl)methane |

| Polyhedral Oligomeric Silsesquioxanes (POSS) |

| Tetramethylorthosilicate (TMOS) |

| 3-aminopropyltriethoxysilane (APTES) |

| Vanadia |

| Silica |

| Polyurea |

| Polyurethane |

| Epoxy |

Theoretical and Computational Studies

Molecular Modeling of TIPA and Its Derivatives

Molecular modeling and molecular dynamics (MD) simulations are used to understand the three-dimensional structure, conformational flexibility, and intermolecular interactions of Tris(p-isocyanatophenyl)amine and its derivatives. These models are crucial for predicting how these molecules will pack in a solid state or interact in a solution, which in turn influences the morphology and properties of the resulting polymers. researchgate.netacs.org

All-atom molecular dynamics simulations have been employed to compute properties like solubility parameters, glass transition temperatures, and hydrogen-bond density for polyurethane systems. researchgate.net For instance, studies on polyurethane aerogels prepared from the related rigid aromatic triisocyanate, tris(4-isocyanatophenyl)methane (TIPM), have used MD simulations to investigate the atomistic structure of primary polymer particles and their mechanical interactions. researchgate.net Such simulations can reveal how the rigidity of the triisocyanate backbone influences the final network structure. researchgate.net Similarly, modeling has been used to study the hard phase structures in thermoplastic polyurethanes, providing insights into how molecules with varying ratios of diisocyanate and diol arrange themselves into amorphous or nanocrystalline forms. acs.org

These computational approaches allow researchers to establish structure-property relationships. For example, simulations can predict how changes in the chemical structure of the isocyanate or other reactants affect the phase separation and mechanical properties of the final polymer. researchgate.netresearchgate.net

Table 1: Parameters Investigated via Molecular Modeling of Isocyanate-Based Systems

| Parameter Studied | Information Gained | Relevance to TIPA-based Polymers |

| Solubility Parameter | Predicts miscibility of polymer segments (hard/soft) and with solvents. researchgate.net | Influences microphase separation and morphology. |

| Glass Transition Temp. (Tg) | Indicates the temperature at which the polymer transitions from a rigid to a more flexible state. researchgate.net | Defines the material's operating temperature range. |

| Hydrogen Bond Density | Quantifies the extent of hydrogen bonding between polymer chains (e.g., urea (B33335)/urethane (B1682113) groups). researchgate.net | Crucial for determining mechanical strength and thermal stability. |

| Intermolecular Packing | Describes how molecules arrange in the condensed phase. acs.org | Affects crystallinity, density, and barrier properties. |

| Conformational Analysis | Determines stable 3D shapes and rotational barriers of the molecule. | Influences the flexibility of the polymer network junctions. |

Quantum Chemical Calculations of Reactivity and Mechanisms

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the intrinsic reactivity of the isocyanate (-N=C=O) groups in this compound. nipponsteel.comgrafiati.com These calculations provide detailed information about the electronic structure, reaction pathways, and transition states that govern its chemical transformations. nipponsteel.com

The reactivity of an isocyanate group is influenced by the substituents attached to the nitrogen atom. encyclopedia.pub In TIPA, the aromatic rings affect the electron density on the carbonyl carbon of the isocyanate group, modulating its susceptibility to nucleophilic attack. encyclopedia.pub Quantum chemical calculations can precisely quantify these electronic effects. For example, calculations on related systems have been used to determine the Gibbs energies of ground and oxidized states to predict oxidation potentials. google.com

These methods are also used to map out the entire reaction mechanism for polymerization. This includes calculating the activation energies for competing reaction pathways, such as the reaction of isocyanates with amines to form urea linkages or with alcohols to form urethanes. encyclopedia.pubresearchgate.net For instance, the reaction of an isocyanate with water proceeds through an unstable carbamic acid intermediate to form an amine and carbon dioxide; the newly formed amine can then rapidly react with another isocyanate group. encyclopedia.pub Quantum calculations can elucidate the energetics of each step in this process.

Table 2: Insights from Quantum Chemical Calculations on Isocyanate Reactions

| Calculated Property | Description | Significance for TIPA Reactivity |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. researchgate.net | Predicts reaction rates and helps identify the most favorable reaction pathway. |

| Reaction Energy (ΔErxn) | The net energy change during a reaction (exothermic vs. endothermic). | Determines the thermodynamic stability of products like urea or urethane linkages. |

| Partial Atomic Charges | The distribution of electron density across the atoms in the molecule. nipponsteel.com | Identifies the electrophilic (reactive) sites, primarily the carbonyl carbon of the -N=C=O group. encyclopedia.pub |

| Orbital Energies (HOMO/LUMO) | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's ability to donate or accept electrons, key to its reactivity with nucleophiles. |

| Transition State Geometry | The molecular structure at the peak of the energy barrier for a reaction. | Provides a mechanistic snapshot of the bond-forming/bond-breaking process. |

Simulation of Polymerization Processes and Network Formation

Simulating the polymerization of trifunctional monomers like this compound is critical for predicting the structure and properties of the resulting crosslinked polymer network. These simulations bridge the gap between molecular-level reactions and the macroscopic properties of the final material.

Monte Carlo and molecular dynamics simulations are common techniques used for this purpose. mdpi.comresearchgate.net Starting from the initial monomers, these simulations can model the step-growth polymerization process, tracking the formation of oligomers and their eventual crosslinking into a three-dimensional network. researchgate.net Such simulations have been used to investigate the formation of polyurea aerogels from related triisocyanates, modeling the growth of primary particles and their aggregation into the final porous structure. mdpi.com

These simulations can predict key structural features of the polymer network, such as crosslink density, average chain length between crosslinks, and the extent of reaction. These structural parameters are then used to forecast the material's mechanical properties (e.g., elastic modulus), thermal stability, and swelling behavior. researchgate.netresearchgate.net For example, simulations of polyurea aerogels have been used to establish a power-law relationship between the material's modulus and its bulk density. researchgate.net By combining nanoindentation experiments with computational modeling, researchers can identify various deformation and failure modes of the material, from ligament buckling to stable cell collapse. researchgate.net

Table 3: Typical Inputs and Outputs for Polymerization Simulation

| Simulation Inputs | Simulation Outputs | Predicted Material Properties |

| Monomer Structures & Ratios | Degree of Polymerization | Elastic Modulus |

| Initial Concentrations | Crosslink Density | Compressive Strength |

| Temperature & Pressure | Network Topology / Defects | Glass Transition Temperature |

| Reaction Kinetics (from QM) | Gel Point | Thermal Conductivity |

| Force Field Parameters | Molecular Weight Distribution | Swelling Ratio |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways with Reduced Environmental Impact

The conventional synthesis of isocyanates, including TIPA, often relies on the use of phosgene (B1210022), a highly toxic and hazardous chemical. alkalinity.ukepa.govrsc.org The environmental and safety concerns associated with phosgene have spurred research into greener, phosgene-free synthetic routes. rsc.orgacs.orgdigitellinc.com Future research in this area will be critical for the sustainable and large-scale production of TIPA.

A promising avenue for the environmentally benign synthesis of TIPA is the exploration of non-phosgene methods. One such approach involves the reaction of triaminotriphenylamine with a less hazardous carbonylating agent. For the closely related compound, tris(4-isocyanatophenyl) thiophosphate (TPTI), a phosgene-free production method has been developed using bis(trichloromethyl) carbonate (BTC) as a substitute for phosgene. google.com This one-step reaction offers a simpler, safer, and more environmentally friendly process with high yields. google.com Similar strategies could be adapted for the synthesis of TIPA, significantly reducing its environmental footprint.

Another green chemistry approach that warrants investigation is the use of catalytic processes that avoid stoichiometric reagents and minimize waste generation. The development of efficient catalysts for the direct carbonylation of the corresponding triamine precursor would represent a significant breakthrough. Furthermore, exploring bio-based feedstocks for the synthesis of the triphenylamine (B166846) core could further enhance the sustainability of TIPA production. rsc.org The "on-water" synthesis of related compounds, which uses water as the reaction medium, offers a sustainable and chemoselective alternative that minimizes the use of volatile organic compounds.

Exploration of TIPA in New Polymer Architectures and Composites

The trifunctional nature of TIPA makes it an ideal building block for creating complex and highly ordered polymer architectures beyond simple crosslinked networks. Future research should focus on harnessing this potential to develop novel materials with unique properties.

One exciting area of exploration is the use of TIPA as a core molecule for the synthesis of star-shaped polymers and dendrimer-like structures . The "core-first" approach, where polymer arms are grown from a multifunctional initiator, could be employed with TIPA as the trifunctional core. By reacting TIPA with monofunctional polymers possessing a terminal nucleophilic group (e.g., hydroxyl- or amino-terminated polymers), three-arm star polymers with well-defined structures can be created. This would allow for precise control over the macromolecular architecture and the resulting material properties.

Another largely unexplored avenue is the incorporation of TIPA into metal-organic frameworks (MOFs) . A derivative of TIPA, tris(4-(1H-imidazol-1-yl) phenyl)amine, has been successfully used as a tridentate ligand to construct highly porous and stable MOFs. These TIPA-based MOFs have shown promise in applications such as ratiometric sensing, adsorption of contaminants from water, and gas storage. This suggests that the isocyanate-functionalized TIPA could also serve as a versatile node for the design of novel MOFs with unique functionalities.

Furthermore, the use of TIPA as a crosslinker in high-performance composites warrants deeper investigation. Its rigid triphenylamine core and high crosslinking density can impart exceptional thermal stability and mechanical strength to composite materials. Future studies should explore the reinforcement of various matrices, such as epoxies, polyimides, and bismaleimides, with TIPA to develop advanced composites for demanding applications in the aerospace, automotive, and electronics industries.

Advanced Characterization Techniques for Network Homogeneity and Defects

The performance of TIPA-based polymer networks is intrinsically linked to their three-dimensional structure, including the degree of crosslinking, network homogeneity, and the presence of defects. A thorough understanding of these structural features is crucial for optimizing material properties and ensuring their reliability. Future research should focus on the application and development of advanced characterization techniques to probe the intricate network architecture of TIPA-based polymers.

Techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy and dynamic mechanical analysis (DMA) can provide valuable insights into the crosslink density and molecular mobility of the polymer network. However, to gain a more comprehensive understanding of network topology, more advanced methods are needed. Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) can be employed to investigate the nanoscale morphology and homogeneity of the crosslinked structure.

A critical area for future research is the characterization of network defects , such as dangling chain ends, loops, and spatial inhomogeneities. nih.govresearchgate.net These defects can significantly impact the mechanical and thermal properties of the material. researchgate.net Techniques like positron annihilation lifetime spectroscopy (PALS) can provide information on the free volume and void distribution within the polymer network, offering insights into the presence of defects. Moreover, the development of in-situ monitoring techniques , such as Fourier-transform infrared (FTIR) spectroscopy, can track the curing kinetics of TIPA-based systems in real-time, allowing for a better understanding of network formation and the potential for defect generation.

The table below summarizes some advanced characterization techniques and the information they can provide about TIPA-based polymer networks.

| Characterization Technique | Information Provided |

| Solid-State NMR | Crosslink density, molecular dynamics, local chemical environments |

| Dynamic Mechanical Analysis (DMA) | Viscoelastic properties, glass transition temperature, crosslink density |

| Small-Angle Scattering (SANS/SAXS) | Nanoscale morphology, network homogeneity, domain spacing |

| Positron Annihilation Lifetime Spectroscopy (PALS) | Free volume size and distribution, network defects |

| In-situ FTIR Spectroscopy | Curing kinetics, reaction monitoring, isocyanate conversion |

| Atomic Force Microscopy (AFM) | Surface morphology, nanomechanical properties |

Expansion of Biomedical Applications and Biocompatible Derivatives

The versatility of isocyanate chemistry opens up possibilities for the use of TIPA in the biomedical field. However, the biocompatibility of TIPA and its derivatives needs to be thoroughly investigated. Future research should focus on the synthesis of biocompatible TIPA derivatives and their exploration in various biomedical applications, such as drug delivery, tissue engineering, and biocompatible coatings.

By reacting the isocyanate groups of TIPA with biocompatible polymers like polyethylene (B3416737) glycol (PEG) or by incorporating biodegradable linkages, it may be possible to create biocompatible and biodegradable hydrogels . nih.govnih.gov These hydrogels could serve as scaffolds for tissue engineering, promoting cell adhesion and proliferation, or as matrices for the controlled release of therapeutic agents. nih.govmdpi.com The trifunctional nature of TIPA would allow for the formation of stable and highly swollen hydrogel networks.

Furthermore, the development of TIPA-based biocompatible adhesives and coatings for medical devices is another promising research direction. The strong adhesive properties of polyurethanes could be leveraged to create biocompatible glues for wound closure or for securing medical implants. The surface modification of existing medical devices with thin, biocompatible TIPA-based coatings could improve their biocompatibility and reduce the risk of adverse reactions.

To achieve these goals, extensive in vitro and in vivo studies will be necessary to assess the cytotoxicity, biocompatibility, and degradation behavior of any new TIPA-based biomaterials. The synthesis of novel TIPA derivatives with tailored properties will be key to unlocking their potential in the biomedical arena.

Integration of TIPA in Smart Materials and Responsive Systems

"Smart" or "responsive" materials, which can change their properties in response to external stimuli, are at the forefront of materials science. mdpi.comrsc.org The unique structure of TIPA makes it an excellent candidate for the development of such advanced materials. Future research should explore the integration of TIPA into stimuli-responsive polymers and self-healing systems.

By incorporating TIPA into polymer networks containing stimuli-responsive moieties, materials that respond to changes in temperature, pH, or light could be created. For example, TIPA could be used to crosslink thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) to create hydrogels that exhibit a volume phase transition at a specific temperature. polyu.edu.hkmdpi.com Similarly, the incorporation of pH-sensitive groups would allow for the development of pH-responsive hydrogels for applications in drug delivery and biosensing. polyu.edu.hk

Another exciting prospect is the development of TIPA-based self-healing materials . By incorporating reversible chemical bonds, such as disulfide or Diels-Alder linkages, into the polymer network, materials that can autonomously repair damage could be fabricated. The high crosslinking capability of TIPA could provide the necessary structural integrity for such self-healing networks.

The table below outlines potential stimuli and the corresponding responsive behavior that could be engineered into TIPA-based smart materials.

| Stimulus | Potential Responsive Behavior | Potential Applications |

| Temperature | Swelling/deswelling, shape change | Drug delivery, tissue engineering, soft robotics |

| pH | Swelling/deswelling, charge alteration | Drug delivery, biosensors, smart coatings |

| Light | Isomerization, bond cleavage/formation | Optical data storage, photo-switchable materials, targeted drug delivery |

| Mechanical Stress | Bond scission/reformation | Self-healing materials, damage sensing coatings |

The exploration of these future research directions will undoubtedly unlock the full potential of Tris(p-isocyanatophenyl)amine as a versatile building block for the next generation of advanced polymeric materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Tris(p-isocyanatophenyl)amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common synthesis involves treating 4-fluorocyanobenzene with potassium carbonate in dimethylsulfoxide (DMSO), which proceeds via a self-assembly mechanism without requiring external amine reagents. This method produces high-purity crystals with cubic morphology . Alternative routes may involve thiophosphate derivatives in ethyl acetate solutions for crosslinking applications, though purity must be verified via HPLC or NMR . Reaction temperature (typically 80–120°C) and solvent polarity critically affect isocyanate group stability and final product crystallinity.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

- Methodological Answer :

- Structural Analysis : Use FTIR to confirm isocyanate (-NCO) peaks at ~2270 cm⁻¹ and aryl C-N stretching at ~1350 cm⁻¹. X-ray diffraction (XRD) reveals crystalline phases and intermolecular interactions, such as π-π stacking in cubic nano/microcrystals .

- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point range of 131–148°C, with variations attributed to polymorphic forms or impurities. Thermogravimetric analysis (TGA) under nitrogen confirms decomposition above 300°C .

Q. How should this compound be stored to maintain stability, and what degradation products form under suboptimal conditions?

- Methodological Answer : Store at -20°C in airtight, moisture-free containers to prevent hydrolysis of isocyanate groups to amines or ureas. Degradation is accelerated by humidity (>60% RH) or exposure to protic solvents. Monitor via FTIR for loss of -NCO peaks and emergence of -NH stretches (~3300 cm⁻¹). For long-term stability, argon-purged vials are recommended .

Advanced Research Questions

Q. How do aggregation states (solution, colloid, solid) affect the optical properties of this compound, and what mechanisms explain dual fluorescence in colloids?

- Methodological Answer : In colloidal suspensions, dual fluorescence (e.g., 510 nm and 592 nm) arises from energy cascades between intermolecular charge-transfer states and monomeric excitons. Time-resolved fluorescence spectroscopy and computational modeling (e.g., DFT) reveal that π-stacked aggregates exhibit redshifted emission due to extended conjugation, while isolated molecules emit at shorter wavelengths . Adjusting reprecipitation parameters (solvent polarity, concentration) tunes aggregate size (250–500 nm) and emission profiles .

Q. How can researchers resolve contradictions in reported physical properties, such as melting point discrepancies (131–140°C vs. 148°C)?

- Methodological Answer : Discrepancies may stem from polymorphic variations or impurities. To address this:

- Polymorph Screening : Recrystallize using solvents of varying polarity (e.g., DMSO vs. ethyl acetate) and characterize via XRD to identify distinct crystal forms.

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to quantify impurities. DSC heating rates (e.g., 5°C/min vs. 10°C/min) can also affect observed melting ranges .

Q. What computational strategies are effective for studying supramolecular interactions and cooperative effects in this compound assemblies?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model aggregation kinetics in solvents like DMSO or water. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electronic transitions and intermolecular binding energies. Crystal structure analysis (e.g., Hirshfeld surfaces) quantifies non-covalent interactions (C-H···O, N-H···π) that stabilize supramolecular frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.